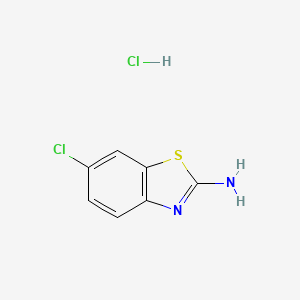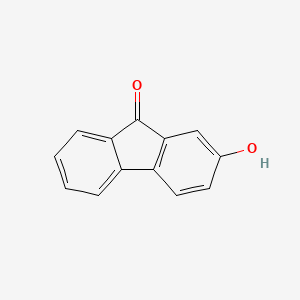
2-羟基-9-芴酮
描述
2-Hydroxy-9-fluorenone is an organic compound with the molecular formula C13H8O2. It is a derivative of fluorenone, characterized by the presence of a hydroxyl group at the second position of the fluorenone structure. This compound is known for its distinctive yellow to orange crystalline appearance and is used in various chemical and industrial applications.
科学研究应用
2-Hydroxy-9-fluorenone has a wide range of applications in scientific research:
Medicine: Research includes its potential use in drug development and as a precursor for various pharmaceutical compounds.
作用机制
Target of Action
The primary target of 2-Hydroxy-9-fluorenone is β-cyclodextrin (β-CD), a naturally occurring cyclic oligosaccharide . 2-Hydroxy-9-fluorenone forms complexes with β-CD, which are known to interact with a variety of organic molecules .
Mode of Action
2-Hydroxy-9-fluorenone interacts with β-CD to form 1:1 and 1:2 complexes . The formation of these complexes results in an unusual red shift in emission at higher concentrations of β-CD .
Biochemical Pathways
The biochemical pathway of 2-Hydroxy-9-fluorenone involves the formation of inclusion complexes with β-CD . The 1:2 complex of 2-Hydroxy-9-fluorenone shows a red shift from the 1:1 complex and is less fluorescent . This indicates that the 1:2 complex is more stabilized than the 1:1 complex .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxy-9-fluorenone are influenced by its interaction with β-CD. The formation of 1:1 and 1:2 complexes with β-CD affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The complexation makes the molecule less acidic in the S1 state, which could impact its bioavailability .
Result of Action
The result of 2-Hydroxy-9-fluorenone’s action is the formation of inclusion complexes with β-CD . These complexes have different stoichiometries and exhibit different fluorescence properties . The formation of these complexes could have potential applications in various fields, such as drug delivery and environmental remediation .
Action Environment
The action of 2-Hydroxy-9-fluorenone is influenced by environmental factors such as the concentration of β-CD . Higher concentrations of β-CD lead to the formation of a 1:2 complex, which is more stabilized and exhibits a red shift in emission . This suggests that the efficacy and stability of 2-Hydroxy-9-fluorenone could be modulated by adjusting the concentration of β-CD .
生化分析
Biochemical Properties
2-Hydroxy-9-fluorenone has been found to interact with various enzymes and proteins. For instance, it has been reported to form complexes with β-cyclodextrin . The formation of these complexes can lead to changes in the properties of 2-Hydroxy-9-fluorenone, such as a red shift in emission at higher concentrations of β-cyclodextrin .
Cellular Effects
The cellular effects of 2-Hydroxy-9-fluorenone are not fully understood yet. It is known that this compound can interact with various cellular processes. For instance, it has been reported to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-9-fluorenone involves its interactions with various biomolecules. For example, it has been reported to bind with enzymes such as dioxygenase . This binding can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 2-Hydroxy-9-fluorenone can change over time in laboratory settings. For instance, it has been reported that the formation of complexes with β-cyclodextrin can lead to a red shift in emission at higher concentrations of β-cyclodextrin . This suggests that the properties of 2-Hydroxy-9-fluorenone can change over time depending on its environment .
Metabolic Pathways
2-Hydroxy-9-fluorenone is involved in various metabolic pathways. For instance, it has been reported to be a part of the degradation pathway of fluorene . In this pathway, it interacts with enzymes such as dioxygenase .
Transport and Distribution
It is known that this compound can form complexes with β-cyclodextrin, which may influence its transport and distribution .
Subcellular Localization
It is known that this compound can interact with various cellular compartments through its interactions with proteins and enzymes .
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-9-fluorenone can be synthesized through the reaction of fluorenone with hydrogen peroxide under strong alkaline conditions . The specific steps involve:
- Dissolving fluorenone in an alkaline solution.
- Adding hydrogen peroxide to the solution.
- Allowing the reaction to proceed under controlled temperature and pH conditions to yield 2-Hydroxy-9-fluorenone.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-9-fluorenone follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix fluorenone and hydrogen peroxide in an alkaline medium.
- Employing continuous monitoring and control systems to maintain optimal reaction conditions.
- Isolating and purifying the product through crystallization and filtration techniques.
化学反应分析
Types of Reactions
2-Hydroxy-9-fluorenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorenol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol.
Substitution: Various alkylated or acylated fluorenone derivatives.
相似化合物的比较
Similar Compounds
2-Hydroxyfluorene: Similar in structure but lacks the ketone group present in 2-Hydroxy-9-fluorenone.
9-Fluorenone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,7-Dihydroxy-9-fluorenone: Contains an additional hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-9-fluorenone is unique due to its specific combination of hydroxyl and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.
属性
IUPAC Name |
2-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBPHMYNSICJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219716 | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-73-1 | |
| Record name | 2-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR37FXR63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-hydroxy-9-fluorenone produced in biological systems?
A1: Research shows that the fungus Cunninghamella elegans metabolizes fluorene, a tricyclic aromatic hydrocarbon, into several byproducts. One such byproduct is 2-hydroxy-9-fluorenone. This novel metabolite is formed through the oxidation of fluorene at the C-9 position, followed by further hydroxylation at the C-2 position. []
Q2: Does 2-hydroxy-9-fluorenone form inclusion complexes?
A2: Yes, research indicates that 2-hydroxy-9-fluorenone can form inclusion complexes with β-cyclodextrin. Interestingly, this interaction differs from the complex formation observed with 2-hydroxyfluorene, highlighting the impact of the C-9 ketone group on the inclusion process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


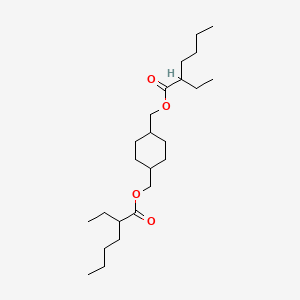
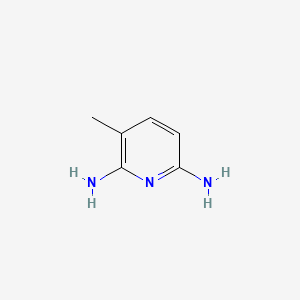
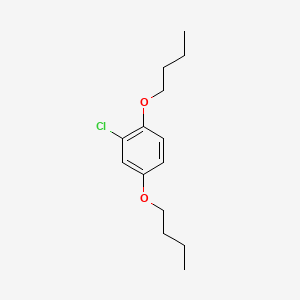
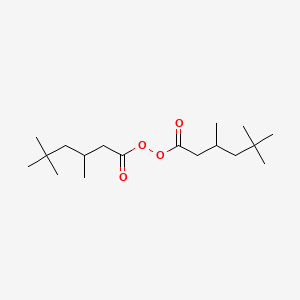
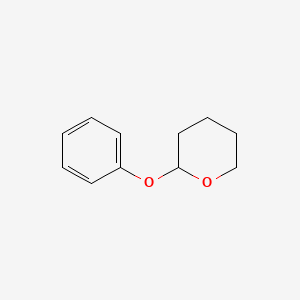
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol](/img/structure/B1583306.png)
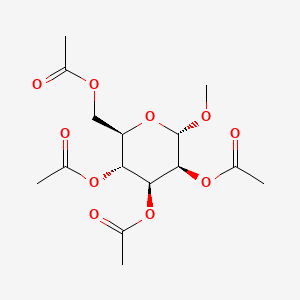
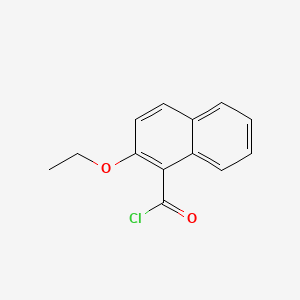
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
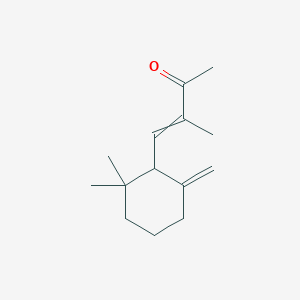

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
